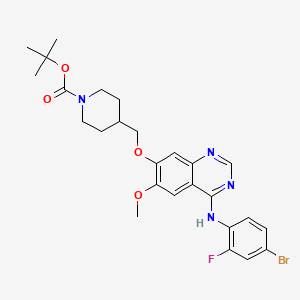
3-Methylbutyl 2-pyridyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylbutyl 2-pyridyl ketone is an organic compound with the molecular formula C11H15NO. It is a member of the 2-pyridyl ketone family, which are known for their significant roles in various chemical and biological processes. These compounds are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbutyl 2-pyridyl ketone typically involves the reaction of 2-lithiopyridine with commercially available esters. This reaction is carried out in a nitrogen atmosphere at temperatures below -78°C to form a stable five-membered chelated intermediate . Another method involves the use of tri-n-butyl-tin hydride in benzene under heating conditions .
Industrial Production Methods: Industrial production of 2-pyridyl ketones, including this compound, often employs continuous flow chemistry. This method allows for rapid and efficient synthesis by integrating traditional synthesis operations into a streamlined process. The use of continuous flow chemistry not only enhances the yield but also reduces the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylbutyl 2-pyridyl ketone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridyl ketones.
Aplicaciones Científicas De Investigación
3-Methylbutyl 2-pyridyl ketone has a wide range of applications in scientific research:
Biology: Employed in the study of bioactive molecules and natural products.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and functional materials.
Mecanismo De Acción
The mechanism of action of 3-Methylbutyl 2-pyridyl ketone involves its interaction with various molecular targets and pathways. In medicinal chemistry, it acts as a pharmacophore group, interacting with specific enzymes or receptors to exert its effects. For example, it may inhibit the activity of certain enzymes involved in tumor growth or inflammation .
Comparación Con Compuestos Similares
- Methyl 2-pyridyl ketone
- Phenyl 2-pyridyl ketone
- 2-Pyridyl ketone Schiff bases
Comparison: 3-Methylbutyl 2-pyridyl ketone is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to methyl 2-pyridyl ketone and phenyl 2-pyridyl ketone, it has a longer alkyl chain, which can influence its reactivity and interaction with biological targets. The Schiff bases of 2-pyridyl ketones, on the other hand, are known for their coordination with metal ions, forming complexes with diverse applications in catalysis and material science .
Propiedades
IUPAC Name |
4-methyl-1-pyridin-2-ylpentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9(2)6-7-11(13)10-5-3-4-8-12-10/h3-5,8-9H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGCJJJARKYTJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454976 |
Source


|
| Record name | 3-METHYLBUTYL 2-PYRIDYL KETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95188-18-4 |
Source


|
| Record name | 3-METHYLBUTYL 2-PYRIDYL KETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B1312353.png)




![N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B1312368.png)



